molecular formula C25H29N9O3 B12417975 Preladenant-d3

Preladenant-d3

Cat. No.: B12417975
M. Wt: 506.6 g/mol
InChI Key: DTYWJKSSUANMHD-FIBGUPNXSA-N
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Description

Preladenant-d3 is a deuterated form of Preladenant, a selective adenosine 2A receptor antagonist. This compound is primarily investigated for its potential therapeutic effects in treating Parkinson’s disease. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Preladenant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Preladenant-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the deuterated methoxy group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Preladenant-d3 undergoes various chemical reactions, including:

    Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially in modifying the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which are used to study the structure-activity relationship and optimize the pharmacological properties of the compound.

Scientific Research Applications

Preladenant-d3 is extensively used in scientific research, particularly in the following areas:

    Chemistry: Studying the metabolic pathways and stability of Preladenant.

    Biology: Investigating the interaction of Preladenant with adenosine 2A receptors.

    Medicine: Exploring the therapeutic potential of Preladenant in treating Parkinson’s disease and other neurological disorders.

    Industry: Developing radiotracers for imaging adenosine 2A receptors in tumors.

Mechanism of Action

Preladenant-d3 exerts its effects by selectively antagonizing the adenosine 2A receptor. This receptor is involved in various physiological processes, including the regulation of neurotransmitter release and modulation of immune responses. By blocking this receptor, this compound can reduce the symptoms of Parkinson’s disease and potentially improve motor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Preladenant-d3 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research.

Conclusion

This compound is a significant compound in the field of medicinal chemistry, offering valuable insights into the treatment of neurological disorders. Its unique properties and extensive research applications make it a promising candidate for further investigation and development.

Properties

Molecular Formula

C25H29N9O3

Molecular Weight

506.6 g/mol

IUPAC Name

4-(furan-2-yl)-10-[2-[4-[4-[2-(trideuteriomethoxy)ethoxy]phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine

InChI

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)/i1D3

InChI Key

DTYWJKSSUANMHD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6

Canonical SMILES

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6

Origin of Product

United States

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